molecular formula C12H14BrNO4 B13659933 Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

Cat. No.: B13659933
M. Wt: 316.15 g/mol
InChI Key: CKLMELGQNISVCH-UHFFFAOYSA-N
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Description

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C₁₂H₁₄BrNO₄ and a molecular weight of 316.15 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromomethyl and diethyl ester functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate typically involves the bromination of diethyl pyridine-2,3-dicarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. The compound is typically stored under an inert atmosphere at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

InChI

InChI=1S/C12H14BrNO4/c1-3-17-11(15)9-6-5-8(7-13)14-10(9)12(16)18-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

CKLMELGQNISVCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)CBr)C(=O)OCC

Origin of Product

United States

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